N-(1,3-benzodioxol-5-yl)-3-iodo-4-methoxybenzenesulfonamide
Description
N-(1,3-benzodioxol-5-yl)-3-iodo-4-methoxybenzenesulfonamide: is a complex organic compound that features a benzodioxole moiety, an iodine atom, and a methoxybenzenesulfonamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-iodo-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO5S/c1-19-12-5-3-10(7-11(12)15)22(17,18)16-9-2-4-13-14(6-9)21-8-20-13/h2-7,16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITBCQGGKWLIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The iodination of the benzene ring can be achieved using iodine and a suitable oxidizing agent. The methoxybenzenesulfonamide group is introduced through a sulfonation reaction followed by methoxylation .
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-yl)-3-iodo-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(1,3-benzodioxol-5-yl)-3-iodo-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzodioxole moiety is known to interact with various enzymes, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is investigated for its potential anti-inflammatory and anticancer properties. The presence of the iodine atom and the methoxybenzenesulfonamide group can enhance its biological activity .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can bind to enzyme active sites, inhibiting their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The methoxybenzenesulfonamide group can interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-3,4-diethoxybenzamide
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
Uniqueness: N-(1,3-benzodioxol-5-yl)-3-iodo-4-methoxybenzenesulfonamide is unique due to the presence of the iodine atom and the methoxybenzenesulfonamide group. These functional groups confer distinct chemical and biological properties, making this compound a valuable tool in various research fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
